molecular formula C9H8F3NO2 B1304137 3-[6-(trifluoromethyl)pyridin-3-yl]propanoic Acid CAS No. 539855-70-4

3-[6-(trifluoromethyl)pyridin-3-yl]propanoic Acid

Cat. No.: B1304137
CAS No.: 539855-70-4
M. Wt: 219.16 g/mol
InChI Key: BMMLLDYJLFQFJS-UHFFFAOYSA-N
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Description

3-[6-(Trifluoromethyl)pyridin-3-yl]propanoic acid (CAS 539855-70-4) is a high-purity fluorinated pyridine derivative intended for research and development applications. This compound, with a molecular formula of C 9 H 8 F 3 NO 2 and a molecular weight of 219.16 g/mol, serves as a versatile building block in medicinal chemistry and drug discovery . Its defining structural feature is the propanoic acid chain linked to a pyridine ring bearing a trifluoromethyl group at the 6-position, a motif known to enhance the physicochemical properties of lead compounds . The compound is characterized by a melting point of 94-98°C and a density of 1.4±0.1 g/cm 3 . As a key synthetic intermediate, it is particularly valuable for constructing more complex molecules for pharmaceutical research, often utilized in the synthesis of active pharmaceutical ingredients (APIs) and other advanced intermediates . Researchers employ this compound to incorporate the metabolically stable trifluoromethylpyridine moiety into target structures, which can influence a molecule's bioavailability, metabolic stability, and binding affinity. This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, as indicated by its hazard code (Xi) for irritant properties . It is recommended to store the material in an inert atmosphere at room temperature to ensure long-term stability.

Properties

IUPAC Name

3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)7-3-1-6(5-13-7)2-4-8(14)15/h1,3,5H,2,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMLLDYJLFQFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382630
Record name 3-[6-(trifluoromethyl)pyridin-3-yl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

539855-70-4
Record name 3-[6-(trifluoromethyl)pyridin-3-yl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 539855-70-4
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(trifluoromethyl)pyridin-3-yl]propanoic Acid typically involves the introduction of the trifluoromethyl group to the pyridine ring followed by the formation of the propanoic acid moiety. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base to introduce the trifluoromethyl group to the pyridine ring. The resulting intermediate can then be subjected to further reactions to introduce the propanoic acid group .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reagents and conditions required. The process may also include purification steps such as crystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[6-(trifluoromethyl)pyridin-3-yl]propanoic Acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

3-[6-(trifluoromethyl)pyridin-3-yl]propanoic Acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[6-(trifluoromethyl)pyridin-3-yl]propanoic Acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This can lead to changes in the activity of enzymes or receptors, ultimately affecting various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The trifluoromethyl group on pyridine is a common motif in bioactive molecules. Below is a comparison of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Molecular Weight (g/mol) Synthesis Yield Key Features
3-[6-(Trifluoromethyl)pyridin-3-yl]propanoic Acid Propanoic acid, 6-CF₃-pyridine ~235 (estimated) Not reported Base compound for comparison
4-(1-(6-(Difluoromethyl)pyridin-3-yl)cyclopropyl)-3-methyl-1H-pyrrole-2-carboxylic acid (255) Difluoromethyl, cyclopropyl-pyrrole 293.2 (ESIMS) 68% Reduced fluorination (difluoro vs. trifluoro) may lower metabolic stability
2-(Cyclopropylcarbamoyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-3-carboxylic acid (261) Cyclopropylcarbamoyl, pyrrole-methyl 354.2 (ESIMS) 78% Bulky substituents increase molecular weight; potential for enhanced target binding
2-[5-(2-Hydroxypropyl)oxolan-2-yl]propanoic Acid Oxolane, hydroxypropyl Not reported Not reported Downregulated in MMD; lacks fluorination, altering pharmacokinetics
Nesvategrast (INN) Imidazolidinone, naphthyridine, difluoromethoxy Not reported Not reported Integrin inhibitor; difluoromethoxy group may reduce potency vs. trifluoromethyl

Key Observations :

  • Fluorination: Trifluoromethyl groups (as in this compound) enhance lipophilicity and metabolic resistance compared to difluoromethyl (255) or non-fluorinated analogs (e.g., oxolane derivative in ) .
  • Substituent Bulk : Compound 261’s cyclopropylcarbamoyl group increases molecular weight (354.2 g/mol) and may improve receptor interaction but complicate synthesis (78% yield) .

Physicochemical and Analytical Properties

Key Observations :

  • Higher molecular weight correlates with longer HPLC retention times (e.g., 407 g/mol compound elutes faster at 0.81 min vs. 366 g/mol at 1.26 min), suggesting differences in polarity .
  • Trifluoromethyl groups likely contribute to distinct fragmentation patterns in LCMS.

Key Challenges :

  • Introducing trifluoromethyl groups often requires specialized reagents (e.g., trifluoromethylating agents), increasing cost and complexity.

Biological Activity

3-[6-(Trifluoromethyl)pyridin-3-yl]propanoic acid is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8F3NO2. The trifluoromethyl group enhances the compound's lipophilicity and stability, which may contribute to its biological activity. The presence of the pyridine ring is also crucial, as it can participate in various biochemical interactions.

Target Enzymes and Pathways

Research indicates that compounds containing trifluoromethyl groups often interact with key enzymes involved in inflammatory pathways. For example, related compounds have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation . This inhibition can lead to anti-inflammatory effects, making these compounds potential candidates for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Studies have demonstrated that the incorporation of the trifluoromethyl group significantly enhances the potency of similar compounds. For instance, SAR analyses have shown that modifications at specific positions on the aromatic ring can lead to increased inhibition of serotonin uptake and enhanced activity against various pathogens .

Antimicrobial Properties

The compound has exhibited promising antimicrobial activity. In a study focused on antichlamydial activity, derivatives containing the trifluoromethyl group showed selective inhibition against Chlamydia species, highlighting the importance of this substituent in enhancing biological efficacy .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialSelective inhibition against Chlamydia
Anti-inflammatoryInhibition of COX-2 enzymes
AntibacterialModerate activity against N. meningitidis

Case Studies

  • Antichlamydial Activity : A study indicated that derivatives with the trifluoromethyl group displayed significant antichlamydial activity compared to their non-fluorinated counterparts. The presence of this group was critical for maintaining biological activity .
  • Inflammation Models : In vitro studies demonstrated that this compound effectively reduced inflammatory markers in cell cultures treated with pro-inflammatory stimuli, suggesting its potential use in managing inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to construct the pyridine core, followed by functionalization of the propanoic acid moiety. Protective groups (e.g., tert-butyl esters) may be used to prevent undesired side reactions during coupling steps. Optimization includes varying catalysts (e.g., Pd-based), solvents (polar aprotic like DMF), and temperature gradients. Reaction monitoring via TLC or HPLC ensures intermediate purity. For trifluoromethyl introduction, electrophilic fluorination or pre-functionalized pyridine precursors are common .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H/13C NMR identifies proton/carbon environments; 19F NMR confirms trifluoromethyl presence.
  • FTIR : Validates carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyridine ring vibrations.
  • HPLC/UPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula. Reference databases like NIST ensure spectral matching .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves (EN374 standard), chemical-resistant lab coats, and safety goggles with side shields.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Storage : Keep in airtight containers away from strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound across different studies?

  • Methodological Answer :

  • Assay Validation : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
  • Orthogonal Assays : Confirm activity via fluorescence-based assays, SPR (surface plasmon resonance), or enzymatic activity tests.
  • Purity Verification : Re-characterize compounds using HPLC and NMR to rule out degradation products .

Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound in enzyme inhibition?

  • Methodological Answer :

  • Analog Synthesis : Modify the pyridine ring (e.g., substituent position) or propanoic acid chain length.
  • Molecular Docking : Use software (e.g., AutoDock) to predict binding modes with enzyme active sites.
  • Site-Directed Mutagenesis : Test enzyme variants to identify critical residues for interaction .

Q. How does the trifluoromethyl group influence the compound's physicochemical properties and interactions with biological targets?

  • Methodological Answer :

  • Lipophilicity : Measure logP values to assess membrane permeability (CF3 increases hydrophobicity).
  • Metabolic Stability : Perform microsomal assays to evaluate resistance to oxidative degradation.
  • Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potential maps to predict binding affinity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data regarding the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • pH Profiling : Conduct accelerated stability studies (e.g., 25°C/60% RH) across pH 2–8. Monitor degradation via HPLC.
  • Degradant Identification : Use LC-MS to characterize byproducts (e.g., decarboxylation or ring-opening products).
  • Buffer Selection : Compare phosphate vs. citrate buffers to rule out ionic strength effects .

Tables for Key Properties

PropertyMethod/TechniqueReference Evidence
LogP (Lipophilicity)Shake-flask/HPLC retention
pKa (Acid Dissociation)Potentiometric titration
Thermal StabilityTGA/DSC
Enzyme Inhibition IC50Fluorescence assay

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[6-(trifluoromethyl)pyridin-3-yl]propanoic Acid
Reactant of Route 2
Reactant of Route 2
3-[6-(trifluoromethyl)pyridin-3-yl]propanoic Acid

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